Phenyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
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Overview
Description
Phenyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and esterification reactions. One common method involves the use of phenylhydrazine and phthalic anhydride under acidic conditions to form the isoindole core, which is then esterified with phenyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and isoindole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Phenyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Phenyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoindole-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Phthalimides: Known for their use in medicinal chemistry and as intermediates in organic synthesis.
Indole derivatives: Widely studied for their diverse biological activities and applications in drug development.
Uniqueness
Phenyl 1,3-dioxo-2-phenylisoindole-5-carboxylate stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C21H13NO4 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
phenyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C21H13NO4/c23-19-17-12-11-14(21(25)26-16-9-5-2-6-10-16)13-18(17)20(24)22(19)15-7-3-1-4-8-15/h1-13H |
InChI Key |
ARYQAJNQIZXCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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